molecular formula C10H21NO B13621269 3-Amino-3-(4-methylcyclohexyl)propan-1-ol

3-Amino-3-(4-methylcyclohexyl)propan-1-ol

Cat. No.: B13621269
M. Wt: 171.28 g/mol
InChI Key: GLPDVTFNGSUEMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methylcyclohexyl)propanal, while reduction could produce 3-(4-methylcyclohexyl)propan-1-amine .

Scientific Research Applications

3-Amino-3-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-methylcyclohexyl)propan-1-ol is unique due to its specific structural features, such as the presence of a methyl group on the cyclohexyl ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-3-(4-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h8-10,12H,2-7,11H2,1H3

InChI Key

GLPDVTFNGSUEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CCO)N

Origin of Product

United States

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